Cas no 1558052-02-0 (1-(4-chlorophenyl)-N,3-dimethyl-1H-pyrazol-5-amine)

1-(4-Chlorophenyl)-N,3-dimethyl-1H-pyrazol-5-amine is a pyrazole-based organic compound featuring a chlorophenyl substituent and dimethylamine functionality. Its well-defined molecular structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the 4-chlorophenyl group enhances its reactivity in electrophilic substitution reactions, while the pyrazole core offers stability and versatility in further derivatization. This compound is particularly useful in the development of bioactive molecules due to its balanced lipophilicity and electronic properties. High purity grades are available, ensuring consistent performance in research and industrial applications. Its synthetic utility and structural specificity make it a preferred choice for specialized chemical processes.
1-(4-chlorophenyl)-N,3-dimethyl-1H-pyrazol-5-amine structure
1558052-02-0 structure
Product name:1-(4-chlorophenyl)-N,3-dimethyl-1H-pyrazol-5-amine
CAS No:1558052-02-0
MF:C11H12ClN3
MW:221.686080932617
CID:5612697
PubChem ID:21057868

1-(4-chlorophenyl)-N,3-dimethyl-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-33051300
    • SCHEMBL8351719
    • 1558052-02-0
    • 1-(4-chlorophenyl)-N,3-dimethyl-1H-pyrazol-5-amine
    • Inchi: 1S/C11H12ClN3/c1-8-7-11(13-2)15(14-8)10-5-3-9(12)4-6-10/h3-7,13H,1-2H3
    • InChI Key: ZAHOFROFOXPTFR-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)N1C(=CC(C)=N1)NC

Computed Properties

  • Exact Mass: 221.0719751g/mol
  • Monoisotopic Mass: 221.0719751g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.8Ų
  • XLogP3: 3.2

1-(4-chlorophenyl)-N,3-dimethyl-1H-pyrazol-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-33051300-0.5g
1-(4-chlorophenyl)-N,3-dimethyl-1H-pyrazol-5-amine
1558052-02-0 95.0%
0.5g
$438.0 2025-03-18
Enamine
EN300-33051300-1g
1-(4-chlorophenyl)-N,3-dimethyl-1H-pyrazol-5-amine
1558052-02-0
1g
$457.0 2023-09-04
Enamine
EN300-33051300-5.0g
1-(4-chlorophenyl)-N,3-dimethyl-1H-pyrazol-5-amine
1558052-02-0 95.0%
5.0g
$1322.0 2025-03-18
Enamine
EN300-33051300-10g
1-(4-chlorophenyl)-N,3-dimethyl-1H-pyrazol-5-amine
1558052-02-0
10g
$1962.0 2023-09-04
Enamine
EN300-33051300-1.0g
1-(4-chlorophenyl)-N,3-dimethyl-1H-pyrazol-5-amine
1558052-02-0 95.0%
1.0g
$457.0 2025-03-18
Enamine
EN300-33051300-0.05g
1-(4-chlorophenyl)-N,3-dimethyl-1H-pyrazol-5-amine
1558052-02-0 95.0%
0.05g
$383.0 2025-03-18
Enamine
EN300-33051300-5g
1-(4-chlorophenyl)-N,3-dimethyl-1H-pyrazol-5-amine
1558052-02-0
5g
$1322.0 2023-09-04
Enamine
EN300-33051300-2.5g
1-(4-chlorophenyl)-N,3-dimethyl-1H-pyrazol-5-amine
1558052-02-0 95.0%
2.5g
$894.0 2025-03-18
Enamine
EN300-33051300-10.0g
1-(4-chlorophenyl)-N,3-dimethyl-1H-pyrazol-5-amine
1558052-02-0 95.0%
10.0g
$1962.0 2025-03-18
Enamine
EN300-33051300-0.1g
1-(4-chlorophenyl)-N,3-dimethyl-1H-pyrazol-5-amine
1558052-02-0 95.0%
0.1g
$402.0 2025-03-18

Additional information on 1-(4-chlorophenyl)-N,3-dimethyl-1H-pyrazol-5-amine

Recent Advances in the Study of 1-(4-chlorophenyl)-N,3-dimethyl-1H-pyrazol-5-amine (CAS: 1558052-02-0)

The compound 1-(4-chlorophenyl)-N,3-dimethyl-1H-pyrazol-5-amine (CAS: 1558052-02-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This pyrazole derivative has shown promising potential in various therapeutic applications, particularly in the modulation of key biological pathways. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, providing valuable insights for drug development.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 1-(4-chlorophenyl)-N,3-dimethyl-1H-pyrazol-5-amine, highlighting its efficient production through a multi-step reaction involving condensation and alkylation processes. The study emphasized the compound's high yield and purity, which are critical for its subsequent pharmacological evaluation. Furthermore, the researchers identified optimal conditions for scaling up production, making it a viable candidate for industrial applications.

In terms of pharmacological activity, recent in vitro and in vivo studies have demonstrated that 1-(4-chlorophenyl)-N,3-dimethyl-1H-pyrazol-5-amine exhibits potent inhibitory effects on specific kinase targets. A 2024 preclinical study published in Bioorganic & Medicinal Chemistry Letters revealed that the compound effectively inhibits the activity of protein kinase B (Akt), a key regulator of cell survival and proliferation. This finding suggests its potential utility in oncology, particularly for cancers with dysregulated Akt signaling pathways.

Another significant advancement comes from a 2023 research article in the European Journal of Pharmacology, which investigated the compound's anti-inflammatory properties. The study reported that 1-(4-chlorophenyl)-N,3-dimethyl-1H-pyrazol-5-amine significantly reduces the production of pro-inflammatory cytokines in macrophage cells, indicating its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Despite these promising findings, challenges remain in the clinical translation of 1-(4-chlorophenyl)-N,3-dimethyl-1H-pyrazol-5-amine. A recent review in Drug Discovery Today (2024) highlighted the need for further pharmacokinetic and toxicological studies to assess its safety and efficacy in humans. Additionally, researchers are exploring structural modifications to enhance its bioavailability and reduce potential off-target effects.

In conclusion, 1-(4-chlorophenyl)-N,3-dimethyl-1H-pyrazol-5-amine (CAS: 1558052-02-0) represents a promising scaffold for drug development, with demonstrated efficacy in kinase inhibition and anti-inflammatory activity. Ongoing research aims to address the remaining challenges and unlock its full therapeutic potential. Future studies should focus on optimizing its pharmacological profile and advancing it through clinical trials to validate its utility in treating various diseases.

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